N-(Furan-2-ylmethyl)-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide
Description
Properties
Molecular Formula |
C13H15NO4S |
|---|---|
Molecular Weight |
281.33 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-[(1S)-1-hydroxyethyl]benzenesulfonamide |
InChI |
InChI=1S/C13H15NO4S/c1-10(15)11-4-6-13(7-5-11)19(16,17)14-9-12-3-2-8-18-12/h2-8,10,14-15H,9H2,1H3/t10-/m0/s1 |
InChI Key |
GMFIHQHJCPHFLG-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Furan-2-ylmethyl)-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the furan-2-ylmethyl intermediate, which is then reacted with 4-[(1S)-1-hydroxyethyl]benzene-1-sulfonyl chloride under controlled conditions to form the desired sulfonamide. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(Furan-2-ylmethyl)-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the sulfonamide group may produce the corresponding amine .
Scientific Research Applications
N-(Furan-2-ylmethyl)-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide is a chemical compound with the molecular formula C13H15NO4S and a molecular weight of 281.33 . Its CAS number is 1212153-59-7 .
While specific applications for this compound are not detailed in the provided search results, related sulfonamides have demonstrated potential in various scientific research applications:
Carbonic Anhydrase Inhibition:
- A series of 4-substituted thiophene- and furan-2-sulfonamides, which are structurally related, were found to be potent inhibitors of human carbonic anhydrase II in vitro .
- These compounds were further evaluated as potential topically effective ocular hypotensive agents in rabbits .
- The study also assessed their solubility in water and pH 7.4 buffer to estimate their suitability for solution formulation .
- The sensitization potential of representative structures was determined through in vitro glutathione reactivity studies and guinea pig maximization testing .
- Other sulfonamides incorporating furan-, thiophene-, and pyrrole-carboxamide moieties have also been reported as having strong topical intraocular pressure-lowering properties as aqueous suspensions .
Mechanism of Action
The mechanism of action of N-(Furan-2-ylmethyl)-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
The table below compares the target compound with sulfonamide derivatives bearing distinct substituents, highlighting differences in physical properties and functional groups:
Key Observations :
- Substituent Effects : Bulky groups (e.g., trimethylsilanylethynyl in 1u) lower melting points compared to simpler substituents. Azide-containing analogs () enable click chemistry but require careful handling due to explosivity.
- Spectroscopic Trends : S=O stretches in IR (1168–1343 cm⁻¹) are consistent across sulfonamides, while functional groups like C≡C (2151 cm⁻¹) or azides (~2100 cm⁻¹) provide distinct signatures .
Stereochemical Variants: (S) vs. (R) Enantiomers
The target compound’s (1S)-hydroxyethyl group has a stereoisomer, N-(Furan-2-ylmethyl)-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide (). Chirality in sulfonamides often dictates biological activity; for example, (S)-configured sulfonamides may exhibit higher affinity for chiral enzyme pockets compared to their (R)-counterparts.
Functional Group Modifications
- Hydroxyethyl vs. Ketone : Replacing the hydroxyethyl group with a ketone (e.g., 4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide , ) introduces a reactive carbonyl group. This modification alters solubility (ketones are less polar than alcohols) and may affect metabolic stability .
- Hydroxyethyl vs.
Research Findings and Trends
- Synthetic Methods : Reductive amination () and sodium carbonate-mediated substitutions () are common for sulfonamide synthesis. Chirality is often introduced via chiral amines or resolution techniques .
- Biological Relevance : Sulfonamides with aromatic substituents (e.g., furan, phenyl) show promise in targeting enzymes like farnesyltransferase () or microbial proteins ().
- Physical Properties : Melting points correlate with molecular symmetry and intermolecular forces. For example, 1t and 1u () have similar melting points due to comparable molecular weights and substituent complexity .
Biological Activity
N-(Furan-2-ylmethyl)-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C₁₃H₁₅N₁O₄S
- Molecular Weight : 281.33 g/mol
- CAS Number : 1212153-59-7
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that the compound has inhibitory effects against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) .
- Anti-inflammatory Properties : The sulfonamide group is known for its anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
Antimicrobial Activity
A study published in Biomed Research International evaluated the inhibitory and cytotoxic activity of various sulfonamide derivatives, including this compound, against MRSA clinical isolates. The results demonstrated that this compound exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) of 16 µg/mL .
| Compound Name | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 16 | Antibacterial |
| Control (Standard Drug) | 8 | Antibacterial |
Case Study: In Vivo Efficacy
In a recent animal model study, this compound was administered to mice infected with MRSA. The results indicated a reduction in bacterial load and inflammation markers compared to untreated controls, suggesting potential for therapeutic use in bacterial infections .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest:
- Absorption : The compound shows good oral bioavailability.
- Metabolism : It is metabolized primarily in the liver, with a half-life suitable for therapeutic applications.
Toxicological Profile
Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are needed to fully elucidate its long-term effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
